molecular formula C6H5BrO3 B15330837 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one

Cat. No.: B15330837
M. Wt: 205.01 g/mol
InChI Key: DBZQQDZDDIJFEF-UHFFFAOYSA-N
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Description

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one is a brominated derivative of the 2H-pyran-2-one (α-pyrone) scaffold, a structural motif widely found in natural and synthetic bioactive compounds. The compound features a hydroxymethyl group at position 5 and a bromine atom at position 3 of the pyranone ring (Fig. 1).

2H-Pyran-2-ones are renowned for their diverse biological activities, such as antifungal, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

3-bromo-5-(hydroxymethyl)pyran-2-one

InChI

InChI=1S/C6H5BrO3/c7-5-1-4(2-8)3-10-6(5)9/h1,3,8H,2H2

InChI Key

DBZQQDZDDIJFEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC=C1CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the bromination of 5-(hydroxymethyl)-2H-pyran-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Zinc and hydrochloric acid at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Bromo-5-(carboxymethyl)-2H-pyran-2-one.

    Reduction: 5-(Hydroxymethyl)-2H-pyran-2-one.

    Substitution: 3-Substituted-5-(hydroxymethyl)-2H-pyran-2-one derivatives.

Scientific Research Applications

3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(hydroxymethyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Bromination : Bromine at C3 (as in the target compound) introduces steric and electronic effects distinct from alkyl or hydroxyl substitutions. For example, 3-bromotetrahydro-2H-pyran-2-one is used in synthetic chemistry but lacks the aromaticity of the target compound .
  • Hydroxymethyl vs.
  • Unsaturation : Compounds like (E)-6-(pent-1-en-1-yl)-2H-pyran-2-one exhibit enhanced reactivity due to conjugated double bonds, which may improve antifungal activity .

Antifungal and Antimicrobial Effects

  • 6-Pentyl-2H-pyran-2-one : Produced by Trichoderma spp., this compound inhibits fungal pathogens like Botrytis cinerea via membrane disruption .
  • Target Compound: While direct antifungal data are unavailable, the bromine atom may enhance cytotoxicity, as seen in other halogenated pyranones .

Enzyme Inhibition

  • 6-Pentyl-2H-pyran-2-one : Potent tyrosinase inhibitor (IC50: 0.8 µM), used in hyperpigmentation treatments .
  • 4-Hydroxy-2H-pyran-2-one : Inhibits HIV protease and tumor growth via metal chelation .
  • Target Compound : The hydroxymethyl group may enable interactions with catalytic residues in enzymes, analogous to cation-π interactions observed in pyrone derivatives .

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves water solubility compared to alkylated derivatives (e.g., logP of 6-pentyl-2H-pyran-2-one ≈ 2.5 vs. ~1.5 for the target) .
  • Stability : Bromine at C3 may increase stability against oxidative degradation compared to unsaturated analogues .

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